(E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine
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Overview
Description
3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both methoxy and nitrofuran groups in the molecule contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline typically involves the reaction of 3,4-dimethoxyaniline with 5-nitrofuran-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis process efficiently .
Chemical Reactions Analysis
3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound exhibits significant antimicrobial activity, making it a potential candidate for the development of new antibacterial agents.
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline involves its interaction with specific molecular targets within biological systems. The nitrofuran group is known to undergo reduction within microbial cells, leading to the generation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This results in the inhibition of microbial growth and proliferation. The methoxy groups may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its interaction with target molecules .
Comparison with Similar Compounds
3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline can be compared with other similar compounds, such as:
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic for urinary tract infections.
Furazolidone: Another nitrofuran compound used to treat bacterial and protozoal infections.
Nitrofurazone: Used topically for wound infections.
The uniqueness of 3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline lies in its specific combination of methoxy and nitrofuran groups, which imparts distinct chemical and biological properties compared to other nitrofuran derivatives .
Properties
CAS No. |
93230-97-8 |
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Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C13H12N2O5/c1-18-11-5-3-9(7-12(11)19-2)14-8-10-4-6-13(20-10)15(16)17/h3-8H,1-2H3 |
InChI Key |
BMZCAUQKVZIGOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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